molecular formula C17H16BrNO3 B3714271 (E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide

(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B3714271
M. Wt: 362.2 g/mol
InChI Key: PVKPUJTXGDPMKY-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromine atom and two methoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and 2-methoxyaniline.

    Formation of the Enamine: The aldehyde reacts with the aniline in the presence of a base to form the corresponding enamine.

    Amidation: The enamine is then subjected to amidation conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the enamine can be reduced to form the corresponding amide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amide.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-chloro-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.

    (E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the bromine atom and two methoxy groups in (E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide can impart unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-21-15-9-8-13(18)11-12(15)7-10-17(20)19-14-5-3-4-6-16(14)22-2/h3-11H,1-2H3,(H,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKPUJTXGDPMKY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.